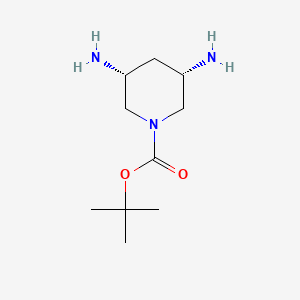

Tert-butyl cis-3,5-diaminopiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related tert-butyl piperidine carboxylates involves multiple steps, including reactions such as the Mitsunobu reaction and various reduction and hydrolysis steps to yield the desired cis isomers. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives are synthesized and converted to their corresponding cis isomers through selective reactions (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Molecular Structure Analysis

X-ray crystallography studies reveal the molecular structures of similar compounds, providing insights into their configuration and molecular packing. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate demonstrates the importance of the cis configuration for molecular packing driven by strong hydrogen bonds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Chemical Reactions and Properties

Tert-butyl piperidine carboxylates undergo various chemical reactions, including allylation, to afford promising synthons for the preparation of diverse piperidine derivatives. These reactions are critical for the modification and functionalization of the piperidine ring (Moskalenko & Boev, 2014).

Scientific Research Applications

Synthesis and Characterization

Tert-butyl cis-3,5-diaminopiperidine-1-carboxylate and its derivatives have been explored for various synthetic and characterization purposes. Studies have detailed the stereoselective synthesis of piperidine derivatives, focusing on reactions to form specific tert-butyl carboxylates with high stereoselectivity and exploring their molecular structures through X-ray and other analytical methods (Moskalenko et al., 2014), (Didierjean et al., 2004).

Chemical Synthesis Processes

Significant work has been done on optimizing the chemical synthesis processes of tert-butyl carboxylate compounds, including tert-butyl cis-3,5-diaminopiperidine-1-carboxylate. Researchers have developed efficient approaches for synthesizing these compounds, enhancing yields, and identifying potential for industrial scale-up (Chen Xin-zhi, 2011).

Synthesis of Analogues and Derivatives

The compound has been used as a core structure in the synthesis of various analogues and derivatives. The focus has been on exploiting specific chemical reactions to access a range of structurally diverse products, which are then characterized for their chemical and physical properties (Tei et al., 2012), (Çolak et al., 2021).

Use in Advanced Synthesis Techniques

The use of tert-butyl cis-3,5-diaminopiperidine-1-carboxylate in advanced synthesis techniques has been documented. This includes its role in kinetic resolutions and asymmetric syntheses, indicating its utility in producing enantiomerically pure compounds, which are important in fields like drug discovery and material science (Aye et al., 2008).

Material Science and Photophysics

The compound has also been noted in studies related to material science and photophysics, specifically in the synthesis of deuterium-labeled compounds. This showcases its application in the production of biologically active compounds and its role in nonclinical and clinical pharmacokinetic studies (Yamashita et al., 2019).

Safety and Hazards

properties

IUPAC Name |

tert-butyl (3S,5R)-3,5-diaminopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,11-12H2,1-3H3/t7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURXMZJBWLDTEE-OCAPTIKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2482520.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea](/img/structure/B2482524.png)

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)

![2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid](/img/structure/B2482533.png)

![methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2482537.png)